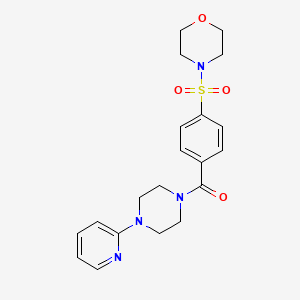

(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a morpholine ring, a sulfonyl group, a phenyl ring, a pyridine ring, and a piperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Morpholinosulfonyl Intermediate: This step involves the reaction of morpholine with a sulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Phenyl Ring: The morpholinosulfonyl intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.

Formation of the Piperazinyl Intermediate: Separately, a piperazine ring is reacted with a pyridine derivative to form the piperazinyl intermediate.

Final Coupling: The morpholinosulfonyl-phenyl intermediate is then coupled with the piperazinyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Palladium-Catalyzed Coupling Reactions

A critical step involves coupling the morpholinosulfonylphenyl group with the pyridinylpiperazine moiety. This is achieved using:

-

Catalyst : Pd(AmPhos)₂Cl₂ (0.25 mol%) with AmPhos ligand (0.50 mol%) .

-

Solvent : TPGS-750-M surfactant in water, enabling micellar catalysis .

This method achieves yields >85% after purification via silica chromatography .

Nucleophilic Substitution

The sulfonamide group is introduced via nucleophilic displacement of bromine from 4-bromophenyl intermediates:

-

Reagents : Morpholine, potassium carbonate (base), dimethylformamide (DMF).

-

Temperature : 80°C, 12 hours.

Reaction Optimization Parameters

Key parameters influencing yield and selectivity:

Sulfonamide Group

-

Electrophilic Aromatic Substitution : The sulfonamide activates the phenyl ring for halogenation (e.g., bromination) under mild conditions .

-

SuFEx Chemistry : Reacts with fluorinating agents (e.g., NFSI) to form sulfonyl fluorides, enabling bioconjugation .

Piperazine Ring

-

Alkylation/Acylation : The secondary amines undergo alkylation with alkyl halides or acylation with anhydrides (e.g., acetic anhydride) in DCM.

-

Metal Coordination : Binds transition metals (e.g., Pd, Cu) via lone pairs, facilitating catalytic cycles .

Morpholine Moiety

-

Oxidation : Resistant to oxidation under standard conditions, ensuring stability in acidic/basic media .

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity and biological activity:

Mechanistic Insights

Aplicaciones Científicas De Investigación

Structural Characteristics

The molecular formula of this compound is C20H24N4O4S. The structure comprises:

- A morpholino group , which enhances solubility and bioavailability.

- A piperazine ring that is often associated with psychoactive properties.

- A sulfonamide functional group , which is known for its role in antimicrobial activity.

Central Nervous System Activity

The piperazine component of the compound is linked to antidepressant effects, potentially interacting with serotonin receptors. Studies suggest that derivatives of piperazine can modulate mood disorders, making this compound a candidate for the development of new antidepressants .

Antimicrobial Properties

Similar compounds have demonstrated the ability to inhibit bacterial growth. The presence of the sulfonamide group may contribute to antimicrobial activity, making it valuable in treating infections .

Cancer Research

Research indicates that morpholine derivatives can modulate the activity of protein kinases involved in cancer progression. The compound's structural features may allow it to interact with specific targets in cancer cells, providing a basis for developing anticancer therapies .

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship studies have shown that modifications to the structure of (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone can significantly influence its biological activity. This highlights the importance of structural optimization in drug design to enhance efficacy and reduce side effects.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of morpholine derivatives, including this compound. For instance:

Mecanismo De Acción

The mechanism of action of (4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparación Con Compuestos Similares

Similar Compounds

(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone: shares structural similarities with other sulfonamide and piperazine derivatives.

Sulfonamides: Compounds containing the sulfonamide group, known for their antibacterial properties.

Piperazine Derivatives: Compounds containing the piperazine ring, often used in pharmaceuticals for their psychoactive or anthelmintic effects.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Actividad Biológica

(4-(Morpholinosulfonyl)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a synthetic organic compound notable for its complex structure, which includes both morpholino and piperazine moieties. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of psychiatry and infectious diseases.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O4S. Its structure features:

- A morpholino group, which is often associated with enhanced solubility and biological activity.

- A sulfonamide moiety that contributes to its antimicrobial properties.

- A piperazine ring substituted with a pyridine group, which is linked to various psychoactive effects.

1. Antidepressant Activity

Preliminary studies indicate that the piperazine component of this compound may interact with serotonin receptors, suggesting potential antidepressant effects. Compounds with similar structures have demonstrated efficacy in modulating mood disorders by acting on neurotransmitter systems.

2. Antimicrobial Properties

The sulfonamide group is known for its antibacterial activity. Analogous compounds have shown effectiveness against a range of bacterial strains, indicating that this compound may possess similar antimicrobial properties.

3. Central Nervous System (CNS) Activity

Given its structural similarity to known psychoactive agents, this compound may exhibit CNS activity. Research suggests that it could influence various pathways involved in neuropharmacology, potentially offering therapeutic benefits for neurological disorders.

The mechanism of action for this compound likely involves binding to specific receptors or enzymes within biological systems. This interaction can inhibit enzymatic activity or modulate receptor signaling pathways, thereby influencing physiological responses.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-6-phenylethynylpyridine | Ethynyl group, pyridine | Antagonist for mGluR5 |

| 4-(Pyridin-2-yl)piperazine | Piperazine ring, pyridine | Antidepressant activity |

| Sulfamethoxazole | Sulfonamide group | Antimicrobial activity |

This comparison highlights the unique combination of functional groups in this compound, which may enhance its binding affinity and selectivity compared to other compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound through various assays:

- In vitro Studies : Assays demonstrated that the compound exhibits significant inhibition against specific bacterial strains, suggesting its utility as an antimicrobial agent.

- Animal Models : Behavioral studies in rodent models indicated that administration of the compound resulted in reduced depressive-like behaviors, supporting its potential as an antidepressant.

- Enzyme Interaction Studies : Research focused on the interaction between this compound and various enzymes revealed that it can act as a competitive inhibitor, further validating its therapeutic potential.

Propiedades

IUPAC Name |

(4-morpholin-4-ylsulfonylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4S/c25-20(23-11-9-22(10-12-23)19-3-1-2-8-21-19)17-4-6-18(7-5-17)29(26,27)24-13-15-28-16-14-24/h1-8H,9-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQQXRVQVPFVEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.